tris(ethane-1,2-diamine)nickel(II)

Description

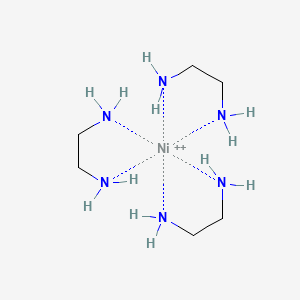

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H24N6Ni+2 |

|---|---|

Molecular Weight |

238.99 g/mol |

IUPAC Name |

ethane-1,2-diamine;nickel(2+) |

InChI |

InChI=1S/3C2H8N2.Ni/c3*3-1-2-4;/h3*1-4H2;/q;;;+2 |

InChI Key |

UREWEEKALSAYFG-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Tris Ethane 1,2 Diamine Nickel Ii Complexes

Solution-Phase Synthesis Approaches

The most common route to synthesizing tris(ethane-1,2-diamine)nickel(II) complexes involves the reaction of a nickel(II) salt with ethylenediamine (B42938) in a suitable solvent. This method is versatile and can be adapted to produce a range of salts of the complex cation.

Reaction with Nickel(II) Salts and Ethylenediamine

The synthesis of tris(ethane-1,2-diamine)nickel(II) is readily achieved by reacting various nickel(II) salts with ethylenediamine. The general reaction involves the displacement of the ligands (often water molecules in the case of hydrated salts) from the nickel(II) coordination sphere by three molecules of the bidentate ethylenediamine ligand. studylib.net

Commonly used nickel(II) salts include:

Nickel(II) chloride (NiCl₂) : Typically, nickel(II) chloride hexahydrate is dissolved in water, and ethylenediamine is added, resulting in a color change from green to purple. studylib.netruc.dklibretexts.org The complex can then be precipitated.

Nickel(II) nitrate (B79036) (Ni(NO₃)₂) : The reaction of nickel(II) nitrate with ethylenediamine in a solution is a straightforward method to produce tris(ethane-1,2-diamine)nickel(II) nitrate. mdpi.comhomescience.net

Nickel(II) perchlorate (B79767) (Ni(ClO₄)₂) : The perchlorate salt of the complex can be prepared by reacting a nickel(II) source like nickel(II) oxide, hydroxide, or carbonate with perchloric acid, followed by the addition of ethylenediamine. homescience.netsciencemadness.org Alternatively, the perchlorate salt can be obtained by a metathesis reaction, for instance, by reacting the chloride salt of the complex with sodium perchlorate. libretexts.org

Nickel(II) iodide (NiI₂) : The diiodide salt, [Ni(en)₃]I₂, is synthesized through the reaction of a nickel(II) salt and ethylenediamine, with the iodide ions acting as counter-anions. The resulting crystalline structure consists of the [Ni(en)₃]²⁺ cation and two iodide ions. researchgate.netnih.gov

Optimization of Reaction Conditions: Solvent Effects and Stoichiometric Ratios

The efficiency and purity of the synthesized tris(ethane-1,2-diamine)nickel(II) complex are highly dependent on the reaction conditions. Key factors include the choice of solvent and the molar ratio of the reactants.

Solvent Effects: Water is a common solvent for dissolving the nickel(II) salts and ethylenediamine. studylib.netruc.dk However, the product's solubility in water can necessitate the use of a precipitating agent. Ethanol (B145695) and acetone (B3395972) are frequently added to the aqueous reaction mixture to decrease the solubility of the complex and induce crystallization. studylib.netruc.dkyoutube.com The choice of solvent can also influence the formation of different complexes. For instance, studies on related nickel(II) complexes with thiosemicarbazone ligands have shown that using ethanol versus methanol (B129727) can lead to the isolation of different final products. mdpi.com

Stoichiometric Ratios: The balanced chemical equation for the formation of the complex shows that one mole of nickel(II) ion reacts with three moles of ethylenediamine. studylib.net

Ni²⁺ + 3 en → [Ni(en)₃]²⁺

In practice, a slight excess of ethylenediamine is often used to ensure the complete formation of the tris-chelated complex and to shift the equilibrium towards the product. studylib.net The stepwise formation of nickel(II) ethylenediamine complexes is observable through distinct color changes: the initial green of the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, turns to light blue for the mono-ethylenediamine complex, [Ni(en)(H₂O)₄]²⁺, then to a darker blue for the bis-ethylenediamine complex, [Ni(en)₂(H₂O)₂]²⁺, and finally to the characteristic violet-purple of the tris-ethylenediamine complex, [Ni(en)₃]²⁺. ruc.dkhomescience.net

Solvent-Free Synthetic Routes

An alternative to solution-phase synthesis is a solvent-free approach, which offers advantages in terms of reduced solvent waste and potentially faster reaction times. The synthesis of tris(ethane-1,2-diamine)nickel(II) nitrate and perchlorate has been successfully demonstrated using this method. mdpi.com

The procedure involves the direct addition of liquid ethylenediamine to the solid nickel(II) salt at room temperature. The reaction is exothermic, causing the temperature of the mixture to rise significantly, and the color changes from green to purple as the complex crystallizes rapidly as a powder. mdpi.com This method has been shown to yield the desired complexes with high efficiency. mdpi.com

Preparation of Specific Anionic Salts and Hydrates

Beyond the common chloride, nitrate, and perchlorate salts, specific anionic salts and their hydrates can also be prepared.

Hydrates : The synthesis of tris(ethane-1,2-diamine)nickel(II) chloride dihydrate, [Ni(en)₃]Cl₂·2H₂O, is a well-documented procedure. ruc.dkresearchgate.net The degree of hydration can be influenced by the crystallization conditions.

Thiosulfate (B1220275) Salt : The thiosulfate salt can be prepared by reacting a solution of the tris(ethane-1,2-diamine)nickel(II) complex with a hot, saturated solution of sodium thiosulfate, leading to the precipitation of the violet complex. youtube.com

Hexafluoridosilicate Salt : Single crystals of tris(1,2-diaminoethane)nickel(II) hexafluoridosilicate, Ni(en)₃, have been isolated from an aqueous-ethanolic system containing a nickel(II) source, ethylenediamine, and ammonium (B1175870) hexafluoridosilicate. nih.govnih.gov

Dichromate and Chromate (B82759) Salts : The reaction of tris(ethylenediamine)nickel(II) dichloride dihydrate with potassium dichromate or potassium chromate results in the formation of the corresponding dichromate and chromate salts of the complex cation. researchgate.net

Octacyanidomolybdate(IV) Salt : The complex [Ni(en)₃]₂[Mo(CN)₈]·2H₂O has been crystallized from a mixture of ethylenediamine, potassium octacyanidomolybdate(IV), and a nickel(II) salt. nih.gov

Tetrathioantimonate(V) Nitrate Salt : A double salt, [Ni(en)₃]₂(SbS₄)(NO₃), has been synthesized under solvothermal conditions from the reaction of nickel(II) nitrate with antimony and sulfur in an aqueous solution of ethylenediamine. researchgate.net

Purification and Isolation Techniques for Tris(ethane-1,2-diamine)nickel(II) Compounds

The final step in the synthesis of tris(ethane-1,2-diamine)nickel(II) complexes is the purification and isolation of the product.

Precipitation and Filtration : A common method for isolating the complex from a solution is to induce precipitation by adding a less polar solvent, such as ethanol or acetone. studylib.netruc.dkyoutube.com The resulting crystals are then collected by suction filtration, often using a Büchner funnel. youtube.commiracosta.edu

Washing : After filtration, the crystals are typically washed to remove any unreacted starting materials or byproducts. Ethanol is a frequently used washing solvent as the complex is less soluble in it, minimizing product loss. ruc.dk

Recrystallization : To obtain a purer product, recrystallization can be performed. This involves dissolving the crude product in a minimum amount of a suitable hot solvent (like a water-ethanol mixture) and allowing it to cool slowly to form well-defined crystals. nih.govmiracosta.edu

Drying : The isolated crystals are usually air-dried or dried in a desiccator to remove any residual solvent. ruc.dkmdpi.commiracosta.edu

The table below summarizes the synthetic conditions for various tris(ethane-1,2-diamine)nickel(II) salts.

| Salt | Starting Nickel(II) Salt | Ligand | Solvent(s) | Key Reaction Conditions |

| Chloride Dihydrate | NiCl₂·6H₂O | Ethylenediamine | Water, Ethanol | Dissolve NiCl₂·6H₂O in water, add ethylenediamine, precipitate with ethanol, and cool. ruc.dklibretexts.org |

| Nitrate | Ni(NO₃)₂·6H₂O | Ethylenediamine | None (Solvent-free) | Direct addition of ethylenediamine to solid nickel nitrate. mdpi.com |

| Perchlorate | Ni(ClO₄)₂ or NiCO₃/Ni(OH)₂ | Ethylenediamine | Water, Acetone | React nickel source with perchloric acid, add ethylenediamine, or via metathesis. libretexts.orgsciencemadness.org |

| Iodide | Nickel(II) salt | Ethylenediamine | Not specified | Reaction of a Ni(II) salt with ethylenediamine in the presence of iodide ions. researchgate.netnih.gov |

| Thiosulfate | NiCl₂·6H₂O | Ethylenediamine | Water | Form [Ni(en)₃]²⁺ in solution, then add hot, saturated sodium thiosulfate. youtube.com |

| Hexafluoridosilicate | NiCl₂·6H₂O | Ethylenediamine | Water, Ethanol | React in an aqueous-ethanolic solution with (NH₄)₂SiF₆. nih.gov |

Structural Elucidation and Crystallographic Analysis of Tris Ethane 1,2 Diamine Nickel Ii Compounds

Determination of Octahedral Coordination Geometry

The central nickel(II) ion in the [Ni(en)₃]²⁺ cation is coordinated by six nitrogen atoms from three bidentate ethane-1,2-diamine ligands, resulting in a distorted octahedral geometry. iucr.orgnih.gov This coordination is a common feature for nickel(II) complexes with strong field ligands like ethylenediamine (B42938). The Ni-N bond distances in these complexes typically fall within a narrow range. For instance, in the compound bis[tris(ethane-1,2-diamine)nickel(II)] octacyanidomolybdate(IV) pentahydrate, the Ni-N bond distances range from 2.1061(18) Å to 2.1425(18) Å. iucr.org Similarly, in tris(ethane-1,2-diamine)nickel(II) 5-hydroxyisophthalate monohydrate, the Ni²⁺ ion is coordinated by six nitrogen atoms from the three ethylenediamine ligands in a distorted octahedral geometry. nih.gov In another example, tris(1,2-diaminoethane)nickel(II) hexafluoridosilicate, the Ni(II) atom is also in a slightly deformed octahedral coordination sphere with Ni-N distances of 2.1233(18) Å. nih.gov The average Ni-N bond length in tris(ethane-1,2-diamine)nickel(II) diperchlorate monohydrate is reported as 2.13 Å. researchgate.net These values are consistent with a high-spin Ni(II) center in an octahedral field.

| Compound | Ni-N Bond Lengths (Å) | Reference |

|---|---|---|

| Bis[tris(ethane-1,2-diamine)nickel(II)] octacyanidomolybdate(IV) pentahydrate | 2.1061(18) - 2.1425(18) | iucr.org |

| Tris(1,2-diaminoethane)nickel(II) hexafluoridosilicate | 2.1233(18) | nih.gov |

| Tris(ethane-1,2-diamine)nickel(II) diperchlorate monohydrate | ~2.13 | researchgate.net |

Detailed Analysis of Chelate Ring Conformations

Half-Chair Conformations of Ethylenediamine Rings

The ethylenediamine rings in [Ni(en)₃]²⁺ complexes typically adopt a half-chair conformation. This puckered conformation minimizes steric strain within the five-membered ring. In the crystal structure of tris(ethane-1,2-diamine-κ²N,N′)nickel(II) diiodide, the major components of the two disordered five-membered Ni²⁺-1,2-ethanediamine-N,N′ rings adopt slightly distorted half-chair conformations. researchgate.net

Puckering Parameters and Conformational Flexibility

The degree of puckering in the chelate rings can be quantified using Cremer and Pople puckering parameters, Q(2) and φ(2). For the diiodide salt, the puckering parameters for two of the rings were determined as Q(2) = 0.403(2) Å with φ(2) = 86.767(6)° and Q(2) = 0.423(5) Å with φ(2) = 82.357(0)°. researchgate.netnih.gov Another ring in the same structure has Q(2) and φ(2) values of 0.438(4) Å and 270.967(6)°. researchgate.net These parameters provide a quantitative measure of the deviation from planarity and the specific nature of the ring's conformation. The flexibility of these rings allows the complex to adopt the most energetically favorable packing arrangement in the solid state.

| Ring | Q(2) (Å) | φ(2) (°) | Reference |

|---|---|---|---|

| Ring 1 | 0.403(2) | 86.767(6) | researchgate.net |

| Ring 2 | 0.423(5) | 82.357(0) | researchgate.net |

| Ring 3 | 0.438(4) | 270.967(6) | researchgate.net |

Intermolecular Interactions and Crystal Packing Architectures

N–H···Anion Hydrogen Bonding Networks

The amine groups of the ethylenediamine ligands are effective hydrogen bond donors. In the solid state, they form extensive networks of N–H···anion hydrogen bonds. In the case of tris(ethane-1,2-diamine-κ²N,N′)nickel(II) diiodide, extensive weak N–H···I interactions are observed, linking the cations and anions into an infinite network. researchgate.net Similarly, in tris(1,2-diaminoethane)nickel(II) hexafluoridosilicate, the packing is governed by N–H···F hydrogen bonds, with N···F distances ranging from 3.137(2) to 3.235(2) Å. nih.gov These hydrogen bonding interactions are crucial in stabilizing the crystal lattice. In other compounds, such as those with octacyanidomolybdate or 5-hydroxyisophthalate anions, weak N-H···N/O hydrogen bonds contribute to the formation of three-dimensional structures. iucr.orgnih.gov

Investigating Structural Disorder in Ligands and Crystal Lattices

The crystallographic analysis of tris(ethane-1,2-diamine)nickel(II) salts frequently reveals instances of structural disorder, affecting both the ethane-1,2-diamine (en) ligands of the complex cation and the associated counter-anions within the crystal lattice. This disorder is a phenomenon where atoms or groups of atoms occupy multiple positions in the crystal structure, with partial occupancy factors for each position.

In the case of the ligands, the flexible five-membered chelate ring formed by the coordination of ethane-1,2-diamine to the nickel center can adopt different conformations (δ or λ). This conformational flexibility is a primary source of disorder. For instance, in the crystal structure of tris(ethane-1,2-diamine)nickel(II) diiodide, [Ni(C₂H₈N₂)₃]I₂, two of the three bidentate ethane-1,2-diamine ligands exhibit disordered carbon atoms. nih.gov Similarly, the structure of tris(ethylenediamine)nickel(II) dichromate, [Ni(en)₃][Cr₂O₇], shows disorder where two carbon atoms of one of the coordinated diamine ligands occupy two distinct positions. researchgate.net This study also noted that the hydrogen atoms attached to the amine nitrogens in the same ligand were disordered. researchgate.net

Another form of lattice imperfection is twinning, which was observed in the low-temperature (110 K) structural determination of tris(ethylenediamine)nickel(II) sulfate. researchgate.net Twinning involves the intergrowth of two or more crystal orientations in a symmetrical manner, complicating the analysis of diffraction data. researchgate.net

Table 1: Observed Structural Disorder in Tris(ethane-1,2-diamine)nickel(II) Salts

| Compound | Space Group | Disordered Component(s) | Type of Disorder | Reference |

| [Ni(C₂H₈N₂)₃]I₂ (diiodide) | Not specified | Carbon atoms of two ethane-1,2-diamine ligands | Positional disorder of ligand atoms | nih.gov |

| [Ni(en)₃][Cr₂O₇] (dichromate) | P2(1)/c | Carbon and amine hydrogen atoms of one ethane-1,2-diamine ligand | Positional disorder of ligand atoms | researchgate.net |

| [Ni(en)₃]·CrO₄ (chromate) | Not specified | Oxygen atoms of the chromate (B82759) (CrO₄²⁻) anion | Orientational disorder of anion (sixfold) | koreascience.kr |

| [Ni(en)₃]₂(SbS₄)(NO₃) (tetrathioantimonate nitrate) | I4̅2d | Nitrate (B79036) (NO₃⁻) anion | Positional/Orientational disorder of anion | iucr.org |

| Ni(en)₃₂·H₂O (diperchlorate monohydrate) | Pbca | Perchlorate (B79767) (ClO₄⁻) anions | High thermal motion (dynamic disorder) | researchgate.net |

| [Ni(en)₃]SO₄ (sulfate) | P3₁c | Entire crystal lattice | Twinning | researchgate.net |

Comparative Structural Studies with Analogous Nickel(II) Diamine Complexes

The [Ni(en)₃]²⁺ cation consistently features a nickel(II) center in a distorted octahedral coordination environment, defined by six nitrogen atoms from the three chelating diamine ligands. nih.gov X-ray diffraction studies of aqueous solutions confirm this, with the tris-complex showing a Ni–N bond length of 2.202 Å. oup.com

In contrast, the bis(ethylenediamine)nickel(II) complex, [Ni(en)₂(H₂O)₂]²⁺, also adopts an octahedral geometry, but the coordination sphere is completed by two water molecules in the axial positions, with the four nitrogen atoms from the two diamine ligands in the equatorial plane. oup.com The Ni–N bond length in this bis-complex is shorter, at 2.10 Å. oup.com This suggests that the inclusion of a third bulky diamine ligand in the tris-complex may cause slightly greater steric strain, leading to a modest elongation of the Ni-N bonds.

Comparing [Ni(en)₃]²⁺ with complexes of substituted diamines reveals further structural nuances. For example, the complex trans-[NiL₂(NO₃)₂], where L is the substituted diamine 1-(2-aminoethyl)piperidine, shows a nickel(II) ion in an octahedral environment coordinated to four nitrogen atoms from two bidentate ligands and two oxygen atoms from two unidentate nitrate ions. polyu.edu.hk This contrasts with the [Ni(en)₃]²⁺ cation, where all six coordination sites are occupied by nitrogen atoms from the diamine ligands.

Furthermore, changing the denticity of the ligand system dramatically alters the resulting geometry. A nickel(II) complex with a tetradentate ONNO Schiff base ligand derived from 2,2-dimethyl-1,3-propanediamine (B1293695), [Ni(AD1Me)], adopts a square planar geometry. acs.org The coordination sphere in this case consists of two nitrogen and two oxygen atoms, with Ni–N bond lengths of approximately 1.87-1.88 Å, significantly shorter than in the octahedral [Ni(en)₃]²⁺ complex. acs.org This demonstrates the profound impact of the ligand framework on the preferred coordination geometry of the nickel(II) center.

Table 2: Comparative Structural Data of Selected Nickel(II) Diamine Complexes

| Complex | Ligand(s) | Coordination Geometry | Coordination Number | Average Ni-N Bond Length (Å) | Other Coordinated Atoms | Reference |

| [Ni(en)₃]²⁺ | 3 x ethane-1,2-diamine (en) | Octahedral | 6 | 2.202 | None | oup.com |

| [Ni(en)₂(H₂O)₂]²⁺ | 2 x ethane-1,2-diamine (en) | Octahedral | 6 | 2.10 | 2 x O (from H₂O) | oup.com |

| trans-[NiL₂(NO₃)₂] | 2 x 1-(2-aminoethyl)piperidine (L) | Octahedral | 6 | Not specified | 2 x O (from NO₃⁻) | polyu.edu.hk |

| [Ni(AD1Me)] | 1 x Schiff base from 2,2-dimethyl-1,3-propanediamine (tetradentate) | Square Planar | 4 | 1.87-1.88 | 2 x O (from ligand) | acs.org |

Coordination Chemistry Principles and Solution Behavior of Tris Ethane 1,2 Diamine Nickel Ii

Ligand Field Theory and Crystal Field Theory Interpretations

The electronic structure and the characteristic violet color of the tris(ethane-1,2-diamine)nickel(II) ion can be explained using Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT). In an aqueous solution, the nickel(II) ion exists as the pale green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. indiana.eduhomescience.net The addition of ethane-1,2-diamine (en), a bidentate ligand, leads to the stepwise replacement of the water molecules. indiana.eduhomescience.net

According to CFT, the ligands create an electrostatic field that removes the degeneracy of the d-orbitals of the central metal ion. In the octahedral [Ni(en)₃]²⁺ complex, the d-orbitals split into two sets: a lower energy t₂g set and a higher energy eg set. For a Ni²⁺ ion with a d⁸ electron configuration, the electrons will fill the orbitals according to Hund's rule and the Aufbau principle. In the presence of the strong field ligand ethylenediamine (B42938), the electrons will pair up in the lower energy orbitals before occupying the higher energy orbitals. The electronic configuration for the d⁸ Ni²⁺ ion in an octahedral field is t₂g⁶eg².

The color of the complex arises from the absorption of light, which promotes an electron from the t₂g level to the eg level. The energy difference between these levels, denoted as Δo (the crystal field splitting parameter), corresponds to the energy of the absorbed light. For [Ni(en)₃]²⁺, this absorption occurs in the yellow-green region of the visible spectrum, resulting in the transmission of the complementary violet color. The progressive addition of ethylenediamine to a solution of nickel(II) chloride results in a series of color changes from green to pale blue, then to blue/purple, and finally to violet, corresponding to the formation of [Ni(H₂O)₄(en)]²⁺, [Ni(H₂O)₂(en)₂]²⁺, and [Ni(en)₃]²⁺, respectively. doubtnut.comsarthaks.com

Determination of Stepwise Formation Constants (K₁, K₂, K₃)

The formation of tris(ethane-1,2-diamine)nickel(II) in an aqueous solution occurs in a stepwise manner, with each step characterized by an equilibrium constant known as a stepwise formation constant (K). These constants quantify the stability of each successive complex. The reactions are as follows:

[Ni(H₂O)₆]²⁺ + en ⇌ [Ni(H₂O)₄(en)]²⁺ + 2H₂O; K₁

[Ni(H₂O)₄(en)]²⁺ + en ⇌ [Ni(H₂O)₂(en)₂]²⁺ + 2H₂O; K₂

[Ni(H₂O)₂(en)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ + 2H₂O; K₃

The values of these constants are influenced by factors such as temperature and the nature of the solvent. For instance, studies in dioxane-water mixtures have shown that the formation constants of the nickel(II)-ethylenediamine complexes increase as the dioxane content increases. oup.com

Below is a table of typical logarithmic values of the stepwise formation constants for the nickel(II)-ethylenediamine system in an aqueous solution at 25°C.

| Stepwise Formation Constant | Log K Value |

| log K₁ | 7.66 |

| log K₂ | 6.40 |

| log K₃ | 4.55 |

This table presents representative data and values may vary slightly depending on the experimental conditions.

Bjerrum's Formation Function and Potentiometric Titration Methods

The determination of stepwise formation constants is often achieved using potentiometric titration, a technique refined by Jannik Bjerrum. This method involves monitoring the change in the concentration of free metal ions or hydrogen ions as a ligand is added to a metal salt solution. oup.com

Bjerrum's formation function, ñ (n-bar), represents the average number of ligands bound to the metal ion. It is a function of the free ligand concentration, [L]. By titrating a solution containing the metal ion and the protonated form of the ligand with a strong base, one can calculate both ñ and [L] at each point in the titration. A plot of ñ versus -log[L] (or p[L]) is known as a formation curve. From this curve, the individual stepwise formation constants can be extracted.

For the nickel(II)-ethylenediamine system, potentiometric titrations can be performed by adding a standard solution of ethylenediamine to a solution of a nickel(II) salt. oup.comnih.gov The change in pH is monitored using a pH meter. The data from the titration allows for the calculation of the concentrations of the various nickel-ethylenediamine complexes present at equilibrium. youtube.com

Equilibrium Reactions and Speciation in Aqueous Solutions

In an aqueous solution containing nickel(II) ions and ethylenediamine, a series of equilibrium reactions occur, leading to a distribution of different complex species. ruc.dk The relative concentrations of these species, known as speciation, depend on the total concentrations of nickel(II) and ethylenediamine, as well as the pH of the solution. nih.govresearchgate.net

The primary species in solution are the free (hydrated) nickel ion, [Ni(H₂O)₆]²⁺, and the three successive ethylenediamine complexes: [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and [Ni(en)₃]²⁺. indiana.edunih.gov The relative proportions of these complexes are governed by the stepwise formation constants. latech.edulatech.edu

As the concentration of ethylenediamine increases, the equilibrium shifts towards the formation of the more highly substituted complexes. At low en:Ni ratios, the mono-ligated complex, [Ni(en)(H₂O)₄]²⁺, is the most abundant species. nih.gov As the ratio increases, the bis-ligated complex, [Ni(en)₂(H₂O)₂]²⁺, becomes dominant, followed by the tris-ligated complex, [Ni(en)₃]²⁺, at high en:Ni ratios. nih.gov

Chirality and Stereochemical Aspects

The tris(ethane-1,2-diamine)nickel(II) complex exhibits interesting stereochemical properties due to its three-dimensional structure.

Optical Activity and Enantiomer Resolution

The [Ni(en)₃]²⁺ complex ion is chiral, meaning it is not superimposable on its mirror image. This chirality arises from the propeller-like arrangement of the three bidentate ethylenediamine ligands around the central nickel atom. The two non-superimposable mirror images are known as enantiomers and are designated as Δ (delta) and Λ (lambda).

These enantiomers are optically active, meaning they rotate the plane of polarized light in opposite directions. The resolution of these enantiomers, or the separation of the racemic mixture into its individual Δ and Λ forms, can be achieved through various methods, such as fractional crystallization using a chiral counter-ion.

Conformational Isomerism and Dynamics

Each of the five-membered chelate rings formed by the coordination of an ethylenediamine ligand to the nickel ion can adopt different conformations. The most stable conformation is the gauche (or puckered) conformation, which minimizes steric strain. These chelate rings are not static and can undergo rapid conformational inversion.

Furthermore, the entire [Ni(en)₃]²⁺ complex can undergo intramolecular rearrangements. acs.org These dynamic processes, which can be studied by techniques such as nuclear magnetic resonance (NMR) spectroscopy, involve the interconversion between the Δ and Λ enantiomers and changes in the conformations of the individual chelate rings. acs.org Studies have shown that the two disordered five-membered rings in the crystal structure of [Ni(en)₃]I₂ adopt slightly distorted half-chair conformations. nih.gov

Spectroscopic Characterization and Electronic Structure Investigations of Tris Ethane 1,2 Diamine Nickel Ii

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a powerful tool for probing the electronic transitions within the d-orbitals of the central nickel(II) ion in the [Ni(en)₃]²⁺ complex.

d-d Transitions and Ligand Field Splitting

The UV-Vis spectrum of an aqueous solution of [Ni(en)₃]²⁺ is characterized by absorption bands that correspond to electronic transitions between the d-orbitals of the Ni(II) ion. ruc.dk In an octahedral ligand field, the five degenerate d-orbitals of the nickel ion are split into two sets of different energies: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). numberanalytics.comlibretexts.org The energy difference between these sets of orbitals is known as the ligand field splitting energy (Δo or 10Dq). numberanalytics.com

For the [Ni(en)₃]²⁺ complex, which has a d⁸ electron configuration, three spin-allowed d-d transitions are theoretically expected. These transitions are from the ³A₂g ground state to the excited states ³T₂g, ³T₁g(F), and ³T₁g(P). The observed absorption bands for [Ni(en)₃]²⁺ are typically found around 365 nm, 570 nm, and may show another band in the near-infrared region. The ethylenediamine (B42938) ligand is considered a stronger field ligand than water, leading to a larger Δo compared to the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. libretexts.org This is evident from the shift of the absorption bands to shorter wavelengths (higher energy) in [Ni(en)₃]²⁺ compared to [Ni(H₂O)₆]²⁺, which has absorption maxima at approximately 450 nm and 700 nm. docbrown.info

Table 1: Typical UV-Vis Absorption Maxima for [Ni(en)₃]²⁺ and Related Complexes

| Complex | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| [Ni(en)₃]²⁺ | ~365 | ~570 |

| [Ni(H₂O)₆]²⁺ | ~450 | ~700 |

| [Ni(NH₃)₆]²⁺ | ~600 |

Note: The third, lower energy transition is often observed in the near-infrared and is not always reported in the visible range spectra.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, also known as the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. journalcsij.comlatech.educentral.edu This method involves preparing a series of solutions where the total molar concentration of the metal ion (Ni²⁺) and the ligand (ethylenediamine) is kept constant, but their mole fractions are varied. latech.educentral.edu

By plotting the absorbance of the solutions at a specific wavelength (where the complex absorbs maximally and the reactants have minimal absorbance) against the mole fraction of the ligand, a curve is obtained. latech.edu The maximum absorbance corresponds to the mole fraction at which the concentration of the complex is highest, which in turn reveals the stoichiometry of the complex. latech.educentral.edu For the nickel(II)-ethylenediamine system, Job's method experiments typically show a maximum at a mole fraction of approximately 0.75 for the ligand, which corresponds to a 1:3 metal-to-ligand ratio, confirming the formation of the [Ni(en)₃]²⁺ complex. central.edu It is important to carefully select the wavelength for measurement to ensure that the results are meaningful, especially if multiple complex species can form in solution. journalcsij.com

Vibrational Spectroscopy (IR) for Ligand Coordination Confirmation

Infrared (IR) spectroscopy is a valuable technique for confirming the coordination of the ethylenediamine ligand to the nickel(II) ion. The IR spectrum of the [Ni(en)₃]²⁺ complex shows characteristic vibrational bands that are different from those of the free, uncoordinated ethylenediamine molecule.

Key spectral features that confirm coordination include:

N-H Stretching Vibrations: In the free ligand, the N-H stretching vibrations appear at a certain frequency. Upon coordination to the nickel ion, these bands typically shift to lower frequencies (redshift). This shift is indicative of the donation of electron density from the nitrogen atoms to the metal, which weakens the N-H bonds.

C-N Stretching Vibrations: The C-N stretching vibrations in the complex also show shifts compared to the free ligand, further supporting the formation of the Ni-N bond.

Absence of Free Ligand Bands: The absence of vibrational bands corresponding to free ethylenediamine, such as the NH₂ bending mode around 1600 cm⁻¹, confirms the complete complexation of the ligand.

A study utilizing Fourier transform infrared (FTIR) spectroscopy provided a detailed frequency assignment for the various vibrational modes of [Ni(en)₃]Cl₂. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic State Elucidation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that probes species with unpaired electrons. wikipedia.org For the tris(ethane-1,2-diamine)nickel(II) complex, the Ni(II) ion has a d⁸ electron configuration. In an octahedral field, the ground state is ³A₂g, which has two unpaired electrons, making the complex paramagnetic and thus EPR active. nih.gov

The EPR spectrum of [Ni(en)₃]²⁺ provides information about the electronic structure and the local environment of the nickel ion. The spectrum is characterized by the g-tensor, which is a measure of the interaction of the unpaired electrons with the external magnetic field. For an octahedral complex with a ³A₂g ground state, the g-value is expected to be isotropic (the same in all directions) and close to the free electron g-value of ~2.0023. However, spin-orbit coupling can cause deviations from this value.

Calculated EPR g-tensor parameters for [Ni(en)₃]Cl₂ have been reported as gx = 2.69, and gy = gz = 2.71, which are in good agreement with experimental values and suggest a spherical electronic structure for the nickel atom in this compound. researchgate.net The observation of the EPR spectrum confirms the paramagnetic nature of the high-spin Ni(II) complex. The zero-field splitting (ZFS) parameter, D, which describes the splitting of the spin states in the absence of a magnetic field, is also an important parameter that can be determined from EPR studies. nih.gov

Nuclear Magnetic Resonance (NMR) Studies on Ligand Dynamics and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. researchgate.net While the paramagnetic nature of the [Ni(en)₃]²⁺ complex can lead to significant broadening of NMR signals, specialized techniques and analysis can still provide valuable information.

¹H NMR studies of tris(ethylenediamine)nickel(II) complexes can be used to investigate the dynamics of the chelate rings. The five-membered ethylenediamine chelate rings are not planar and can adopt different conformations, typically described as δ and λ. researchgate.net For a tris-chelate complex, this leads to a number of possible isomers. NMR can be used to study the interconversion between these conformers.

Furthermore, NMR can be a tool for structural elucidation and for studying the kinetics and thermodynamics of complex formation. researchgate.net For instance, changes in the chemical shifts of the ligand protons upon coordination can provide evidence for complex formation.

Table 2: Summary of Spectroscopic Techniques and Findings for [Ni(en)₃]²⁺

| Spectroscopic Technique | Information Obtained | Key Findings |

|---|---|---|

| UV-Vis Spectroscopy | d-d electronic transitions, Ligand field splitting (Δo) | Absorption bands around 365 nm and 570 nm. Confirms stronger ligand field of 'en' compared to H₂O. |

| Job's Method (UV-Vis) | Stoichiometry of the complex | Confirms a 1:3 metal-to-ligand ratio, [Ni(en)₃]²⁺. central.edu |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination | Shifts in N-H and C-N stretching vibrations. |

| Electron Paramagnetic Resonance (EPR) | Electronic state, g-tensor, Zero-field splitting | Confirms paramagnetic high-spin d⁸ configuration. g-values indicate a nearly spherical electronic environment. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Ligand dynamics, Conformational analysis | Provides insight into chelate ring conformations (δ and λ) and their interconversion. researchgate.netresearchgate.net |

Thermodynamic and Kinetic Aspects of Tris Ethane 1,2 Diamine Nickel Ii Complexes

Thermodynamic Stability of Tris(ethane-1,2-diamine)nickel(II) in Solution

The formation of the tris(ethane-1,2-diamine)nickel(II) ion, [Ni(en)₃]²⁺, in an aqueous solution is a stepwise process where water molecules in the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, are sequentially replaced by ethane-1,2-diamine (en) ligands. ruc.dkaskfilo.comdoubtnut.com This process involves three distinct steps, each with its own equilibrium constant, known as the stepwise formation constant (K₁, K₂, K₃). libretexts.orgdalalinstitute.com

| Stepwise Reaction | Stepwise Formation Constant (K) | Log K |

| [Ni(H₂O)₆]²⁺ + en ⇌ [Ni(en)(H₂O)₄]²⁺ + 2H₂O | K₁ = 2 x 10⁷ to 3.3 x 10⁷ | 7.30 to 7.52 |

| [Ni(en)(H₂O)₄]²⁺ + en ⇌ [Ni(en)₂(H₂O)₂]²⁺ + 2H₂O | K₂ = 1 x 10⁶ to 1.9 x 10⁶ | 6.00 to 6.28 |

| [Ni(en)₂(H₂O)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ + 2H₂O | K₃ = 1 x 10⁴ to 1.8 x 10⁴ | 4.00 to 4.26 |

| Overall Reaction | Overall Formation Constant (β₃) | Log β₃ |

| [Ni(H₂O)₆]²⁺ + 3en ⇌ [Ni(en)₃]²⁺ + 6H₂O | β₃ = 2.0 x 10¹⁸ to 1.1 x 10¹⁸ | 18.04 to 18.30 |

Data compiled from multiple sources. libretexts.orgdoubtnut.comchegg.comdocbrown.info

Thermal Decomposition Pathways and Mechanisms

Thermogravimetric studies of tris(ethane-1,2-diamine)nickel(II) salts, such as the sulphate and nitrate (B79036), indicate that the complex undergoes a multi-stage decomposition process upon heating. akjournals.comresearchgate.net The decomposition pattern can be intricate and is influenced by factors like the heating rate and the surrounding atmosphere. akjournals.com For instance, tris(ethane-1,2-diamine)nickel(II) sulphate displays a four-stage decomposition pattern in dynamic air, which can be interpreted as a two-stage deamination followed by a two-stage decomposition of the resulting salt. akjournals.comresearchgate.net The final residue of the thermal decomposition is typically nickel(II) oxide (NiO). akjournals.comresearchgate.net

Dehydration and Deamination Processes

The initial stages of thermal decomposition primarily involve the loss of any water of crystallization (dehydration), followed by the sequential removal of the ethylenediamine (B42938) ligands (deamination). researchgate.netresearchgate.net In the case of tris(ethane-1,2-diamine)nickel(II) sulphate, the complex is thermally stable up to approximately 300°C. akjournals.com The first stage of decomposition involves the loss of two molecules of ethylenediamine, yielding the mono(ethylenediamine)nickel(II) complex. akjournals.com The subsequent stages involve the removal of the final ethylenediamine ligand and the decomposition of the nickel sulphate.

Kinetic Parameters of Thermal Degradation

The kinetics of the thermal decomposition of tris(ethane-1,2-diamine)nickel(II) complexes have been investigated using various thermogravimetric methods. akjournals.comresearchgate.net The activation energy for the decomposition process is not constant but varies with the extent of conversion, suggesting a complex reaction mechanism. akjournals.com For tris(ethane-1,2-diamine)nickel(II) sulphate, the activation energy was observed to decrease as the conversion progressed from 0.05 to 0.7, after which it increased. akjournals.com The rate-controlling process for the decomposition stages is often identified as random nucleation, where a nucleus for the new phase forms on each particle. researchgate.netresearchgate.net

Solid-State Phase Transitions and Conformational Changes

In the solid state, tris(ethane-1,2-diamine)nickel(II) complexes can undergo phase transitions and conformational changes upon heating. rsc.org These transformations are associated with changes in the conformation of the chelated ethylenediamine rings, which can interconvert between δ (skew boat) and λ (chair) forms. rsc.orgresearchgate.net For example, a specific form of tris(ethylenediamine)nickel(II) thiocyanate (B1210189) undergoes a phase transition at 416 K with an enthalpy change of 1.7 kJ mol⁻¹. rsc.org

Density Functional Theory (DFT) calculations have been used to study the conformational stabilities and the pathways between different isomers, such as ∆(λλλ), ∆(λλδ), ∆(λδδ), and ∆(δδδ). researchgate.netresearchgate.net These studies reveal that while the relative conformational energies of these isomers are small, the energy barriers for the reversible phase transitions are significant. researchgate.netresearchgate.net The inclusion of counter-ions, like chloride, can elevate these barrier heights. researchgate.netresearchgate.net

| Isomer | Relative Conformational Energy (kcal mol⁻¹) [Ni(en)₃]²⁺ | Relative Conformational Energy (kcal mol⁻¹) [Ni(en)₃]Cl₂ | Reversible Phase Transition Barrier Height (kcal mol⁻¹) [Ni(en)₃]Cl₂ |

| ∆(δδδ) | 0.00 | 0.00 | - |

| ∆(λδδ) | 0.01 | 0.17 | 49.64 |

| ∆(λλδ) | 0.17 | 0.36 | 50.48 |

| ∆(λλλ) | 0.63 | 0.04 | 51.12 |

Data from DFT calculations. researchgate.net

Ligand Substitution Kinetics in Solution

Complexes of nickel(II) with amines, including tris(ethane-1,2-diamine)nickel(II), are known to be labile in aqueous solution. ruc.dk This lability means they are involved in rapid ligand substitution or exchange reactions. ruc.dklibretexts.org The composition of a solution containing the nickel(II) ion and ethylenediamine is therefore dependent on the concentration of the ligand. ruc.dk

The mechanism of ligand substitution in octahedral complexes like [Ni(en)₃]²⁺ is generally considered to be dissociative. libretexts.org This involves a slow step where one ligand detaches to form a five-coordinate intermediate, followed by the rapid coordination of the incoming ligand. libretexts.org The rate of these substitution reactions is a key factor in understanding the dynamic equilibrium and the formation of the various nickel-ethylenediamine complexes in solution.

Advanced Theoretical and Computational Studies of Tris Ethane 1,2 Diamine Nickel Ii

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of [Ni(en)₃]²⁺. The complex exists as a pair of enantiomers, designated Δ and Λ, arising from the chiral arrangement of the three bidentate ethane-1,2-diamine ligands around the nickel(II) center. Furthermore, each of the five-membered chelate rings can adopt one of two conformations, known as δ and λ. This leads to four possible diastereomers for the Δ enantiomer: Δ(λλλ), Δ(λλδ), Δ(λδδ), and Δ(δδδ). researchgate.net

DFT calculations using the B3LYP functional and 6-31G basis set have been performed to determine the relative stabilities of these conformers. The results indicate that the energy differences between them are very small, with the Δ(δδδ) conformation being the most stable. researchgate.net The minimal energy differences highlight the subtle interplay of steric and electronic factors that govern the complex's preferred geometry. researchgate.net

| Conformer | Relative Energy (kcal/mol) |

| Δ(δδδ) | 0.00 |

| Δ(λδδ) | 0.17 |

| Δ(λλδ) | 0.36 |

| Δ(λλλ) | 0.04 |

This table presents the relative conformational energies of the four diastereomers of Δ-[Ni(en)₃]²⁺ as calculated by Density Functional Theory. The energies are relative to the most stable Δ(δδδ) conformer. Data sourced from a 2013 study. researchgate.net

Calculations of the electron paramagnetic resonance (EPR) g-tensor for the complex also provide insight into its electronic structure. The calculated values indicate a largely spherical electronic environment for the nickel atom, which is consistent with its d⁸ electron configuration in an octahedral field. researchgate.net More broadly, DFT and advanced methods like Dynamical Mean Field Theory (DMFT) are continuously being refined to better predict the electronic and magnetic properties of nickel-containing materials, addressing long-standing discrepancies between theoretical calculations and experimental data from techniques like magnetic Compton scattering. arxiv.org

Molecular Dynamics Simulations of Solution Behavior and Conformational Fluxionality

The [Ni(en)₃]²⁺ complex is not a static entity but is conformationally fluxional, meaning its constituent chelate rings can interchange between the δ and λ conformations. researchgate.net While full molecular dynamics simulations are a powerful tool for studying such processes, significant insight can also be gained from calculating the potential energy profiles for these conformational changes using DFT. researchgate.netnih.gov

Theoretical studies have mapped the pathways for the reversible phase transitions between the different conformers. These calculations reveal substantial energy barriers for the interconversion processes, such as the transition from the Δ(δδδ) to the Δ(λλδ) state. researchgate.net The calculated barrier heights are significantly larger than the small energy differences between the conformers themselves, explaining why the individual conformers can be considered distinct on certain timescales. researchgate.net

| Conformational Transition | Calculated Energy Barrier (kcal/mol) |

| Barrier 3 (related to Δ(δδδ) interconversion) | 49.64 |

| Barrier 2 (related to Δ(λδδ) interconversion) | 50.48 |

| Barrier 1 (related to Δ(λλλ) interconversion) | 51.12 |

This table shows the calculated energy barriers for the conformational interconversions in [Ni(en)₃]²⁺. These high barriers indicate that the conformational changes are slow processes. Data sourced from a 2013 DFT study. researchgate.net

The study of fluxionality is crucial in organometallic chemistry, as dynamic behavior can influence a complex's reactivity and role in catalytic systems. nih.govacs.org Computational methods allow for the identification of transition state structures and the quantification of activation energies for these intramolecular rearrangements. nih.gov

Computational Modeling of Spectroscopic Properties

Computational modeling is a vital tool for interpreting and assigning the complex spectra of transition metal complexes. For [Ni(en)₃]²⁺, theoretical calculations have been used to simulate various spectroscopic properties.

Vibrational and Chiroptical Spectroscopy: The frequency assignments for the Fourier transform infrared (FTIR) spectra of the complex have been aided by DFT calculations. researchgate.net Furthermore, theoretical vibrational circular dichroism (VCD) absorption spectra have been calculated for all conformers, providing a deeper understanding of the relationship between the complex's absolute configuration and its chiroptical properties. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: DFT calculations have been employed to compute the g-tensor parameters for [Ni(en)₃]²⁺. The calculated values are in good agreement with experimental data, confirming the electronic structure of the Ni(II) center. researchgate.net

| Parameter | Calculated Value |

| gₓ | 2.69 |

| gᵧ | 2.71 |

| g₂ | 2.71 |

This table lists the calculated EPR g-tensor parameters for [Ni(en)₃]Cl₂. The similarity of the values indicates a relatively isotropic magnetic environment around the nickel ion. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to simulate the electronic absorption (UV-Vis) spectra of transition metal complexes. researchgate.netacs.org For nickel complexes, TD-DFT can help assign the observed bands to specific electronic transitions, such as d-d transitions localized on the metal center or ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net While not always perfectly matching experimental spectra due to factors like spin-orbit coupling and solvent effects that are sometimes omitted from calculations, TD-DFT provides invaluable qualitative insights into the electronic transitions. researchgate.net

Prediction of Reactivity and Mechanistic Pathways

While tris(ethane-1,2-diamine)nickel(II) is known for its relative inertness, computational chemistry provides the framework for predicting its potential reactivity and the mechanisms of its reactions. DFT calculations are widely used to study the mechanistic pathways of reactions involving nickel(II) complexes, particularly in the realm of catalysis. researchgate.netrsc.orgrsc.org

These computational studies typically involve:

Mapping Reaction Coordinates: Identifying the lowest energy path from reactants to products.

Locating Transition States: Calculating the structure and energy of the highest point along the reaction coordinate, which determines the activation energy of the reaction. nih.gov

Characterizing Intermediates: Determining the stability and electronic structure of any species formed during the reaction. nih.gov

Although specific mechanistic predictions for reactions of [Ni(en)₃]²⁺ are less common due to its stability, these established computational methodologies could be readily applied to model processes like ligand dissociation or exchange with other molecules, providing a quantitative understanding of its kinetic lability and thermodynamic stability.

Reactivity and Ligand Exchange Dynamics in Tris Ethane 1,2 Diamine Nickel Ii Systems

Lability and Rapid Equilibration in Solution

Nickel(II) complexes are characteristically labile, meaning they undergo rapid ligand exchange reactions. researchgate.net The [Ni(en)₃]²⁺ complex is no exception and participates in fast equilibration reactions in aqueous solution. weebly.com This kinetic lability is a hallmark of many octahedral Ni(II) complexes and is attributed to the d⁸ electron configuration of the Ni²⁺ ion, which does not provide a large ligand field stabilization energy gain upon coordination, irrespective of geometry.

The formation of the complex proceeds in three steps:

[Ni(H₂O)₆]²⁺ + en ⇌ [Ni(en)(H₂O)₄]²⁺ + 2H₂O

[Ni(en)(H₂O)₄]²⁺ + en ⇌ [Ni(en)₂(H₂O)₂]²⁺ + 2H₂O

[Ni(en)₂(H₂O)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ + 2H₂O

The equilibrium constants for these steps demonstrate the high thermodynamic stability of the resulting chelates.

| Step | Equilibrium Reaction | Stepwise Constant (log Kₙ) | Overall Constant (log βₙ) |

|---|---|---|---|

| 1 | [Ni(H₂O)₆]²⁺ + en ⇌ [Ni(en)(H₂O)₄]²⁺ | 7.45 | 7.45 |

| 2 | [Ni(en)(H₂O)₄]²⁺ + en ⇌ [Ni(en)₂(H₂O)₂]²⁺ | 6.23 | 13.68 |

| 3 | [Ni(en)₂(H₂O)₂]²⁺ + en ⇌ [Ni(en)₃]²⁺ | 4.34 | 18.02 |

Data sourced from multiple references.

The kinetic lability has been quantified through solvent exchange studies. Using nuclear magnetic resonance (NMR) line-broadening techniques, the exchange rate for ethylenediamine (B42938) solvent molecules on the [Ni(en)₃]²⁺ ion was determined. The study proposed a dissociative mechanism where one of the coordinated ethylenediamine ligands unwraps to become monodentate, creating a vacant site for an incoming solvent molecule. researchgate.net

| Parameter | Value |

|---|---|

| Rate Constant (k) | 19.6 s⁻¹ |

| Activation Enthalpy (ΔH‡) | 69 ± 3 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | 10 ± 11 J mol⁻¹ K⁻¹ |

| Activation Volume (ΔV‡) | 11.4 ± 2.0 cm³ mol⁻¹ |

Data from Soyama et al. researchgate.net The positive activation volume (ΔV‡) supports a dissociative pathway for the exchange process. researchgate.net

Substitution Reactions Involving Water and Anions

The formation of tris(ethane-1,2-diamine)nickel(II) from the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is a classic example of a ligand substitution reaction. As aqueous ethane-1,2-diamine is added to a solution of a Ni(II) salt, the coordinated water molecules are displaced in a stepwise manner. slideshare.netelectronicsandbooks.com This sequential substitution is accompanied by a distinct series of color changes, from the green of [Ni(H₂O)₆]²⁺, to the pale blue of [Ni(en)(H₂O)₄]²⁺, then to a royal blue or blue-violet for [Ni(en)₂(H₂O)₂]²⁺, and finally to the characteristic violet of the fully substituted [Ni(en)₃]²⁺ complex. acs.orgelectronicsandbooks.com

Once formed, the [Ni(en)₃]²⁺ complex is robust, and the ethylenediamine ligands are not readily displaced by water in neutral or alkaline solutions due to the thermodynamic stability conferred by the chelate effect. However, the ligands can be displaced by stronger field ligands. homescience.net

While specific kinetic studies on the substitution of coordinated ethylenediamine in [Ni(en)₃]²⁺ by various anions are not extensively detailed, the general principles of ligand substitution in Ni(II) complexes suggest that such reactions would be possible. The rate of substitution reactions in related Ni(II) systems can be markedly affected by the nature and concentration of anions present in the solution. uni.edu For the [Ni(en)₃]²⁺ system, significant ligand substitution by water or simple anions typically requires acidic conditions, which alter the coordination landscape by protonating the ligand.

Influence of pH on Ligand Protonation and Coordination

The integrity of the tris(ethane-1,2-diamine)nickel(II) complex is highly dependent on the pH of the solution. The complex is stable in neutral and alkaline media but readily decomposes in acidic conditions. acs.org This instability is not due to the weakness of the Ni-N bond itself, but rather to the protonation of the free amine groups of the ethane-1,2-diamine ligand.

In an acidic environment, the following equilibrium is established: NH₂CH₂CH₂NH₂ + H⁺ ⇌ NH₂CH₂CH₂NH₃⁺ (enH⁺) NH₂CH₂CH₂NH₃⁺ + H⁺ ⇌ ⁺H₃NCH₂CH₂NH₃⁺ (enH₂²⁺)

The protonation constants (as pKa values) for free ethylenediamine are crucial for understanding this behavior.

| Equilibrium | pKa |

|---|---|

| enH₂²⁺ ⇌ enH⁺ + H⁺ | 7.36 ± 0.04 |

| enH⁺ ⇌ en + H⁺ | 10.08 ± 0.02 |

Data from Deskin and Lord.

[Ni(en)₃]²⁺ + 6H⁺ + 6H₂O → [Ni(H₂O)₆]²⁺ + 3 enH₂²⁺

Kinetic studies on related nickel(II)-polyamine complexes show that the acid-catalyzed dissociation involves a mechanism where protonation of a coordinated nitrogen atom facilitates the unwrapping of the chelate ring, which is often the rate-determining step. homescience.net The rate of dissociation of these complexes typically shows a first-order dependence on the concentration of H⁺ ions. homescience.net Therefore, to maintain the integrity of the [Ni(en)₃]²⁺ complex in solution, the pH must be kept in the neutral to alkaline range where the unprotonated form of ethylenediamine is the predominant species.

Selected Advanced Research Applications of Tris Ethane 1,2 Diamine Nickel Ii in Fundamental Chemistry

Precursor in Materials Science for Catalyst Synthesis (e.g., CO₂ Methanation)

Tris(ethane-1,2-diamine)nickel(II) complexes have emerged as important precursors for the synthesis of nickel-based catalysts, particularly for CO₂ methanation. mdpi.comnih.gov This process, which converts carbon dioxide and hydrogen to methane (B114726) and water, is crucial for CO₂ utilization and the production of synthetic natural gas. mdpi.com Nickel catalysts are favored for this reaction due to their high activity and lower cost compared to precious metals. mdpi.com

Researchers have utilized tris(ethane-1,2-diamine)nickel(II) nitrate (B79036), Ni(C₂H₈N₂)₃₂, as a precursor to prepare active catalysts through methods like solid-state combustion (SSC). mdpi.com This solvent-free synthesis approach is advantageous as it avoids the need for solvent separation and waste liquid disposal. nih.gov In this method, the complex is thermally decomposed in a combustion wave, leading to the formation of nickel-based materials. nih.gov

The thermal decomposition of Ni(C₂H₈N₂)₃₂ proceeds in multiple stages, ultimately yielding a mixture of nickel in its metallic (Ni⁰) and oxidized (NiO, Ni(OH)₂) forms. nih.gov Studies have shown that a higher content of the ethylenediamine (B42938) ligand in the precursor complex leads to a higher proportion of metallic nickel in the final combustion product. nih.gov These resulting nickel-containing materials serve as the active catalysts for CO₂ methanation. mdpi.com

Interestingly, research comparing catalysts derived from complexes with different numbers of ethylenediamine ligands (e.g., bis(ethylenediamine)nickel(II) vs. tris(ethylenediamine)nickel(II)) found that the catalyst from the bis-complex, Ni(C₂H₈N₂)₂₂, exhibited the highest activity in CO₂ methanation after activation. nih.gov This suggests that while [Ni(en)₃]²⁺ is a viable precursor, the stoichiometry of the initial complex is a critical parameter for tuning the final catalyst's performance.

| Precursor Complex | Synthesis Method for Catalyst | Key Findings |

|---|---|---|

| Ni(C₂H₈N₂)₃₂ (tris(ethylenediamine)nickel(II) nitrate) | Solid-State Combustion (Solvent-Free) | Higher ligand content leads to a higher percentage of metallic Ni in the product. |

| Ni(C₂H₈N₂)₂₂ (bis(ethylenediamine)nickel(II) nitrate) | Solid-State Combustion (Solvent-Free) | Resulting catalyst showed the highest activity in CO₂ methanation. |

| Ni(C₂H₈N₂)₃₂ (tris(ethylenediamine)nickel(II) perchlorate) | Solid-State Combustion (Solvent-Free) | Used as a comparison to nitrate-based precursors to study combustion products. |

Electrochemical Studies and Redox Behavior

The tris(ethane-1,2-diamine)nickel(II) complex is an excellent model for investigating the electrochemical properties and redox behavior of nickel coordination compounds. Its ability to participate in electron transfer processes makes it a valuable tool for studying oxidation and reduction reactions.

The stability of the [Ni(en)₃]²⁺ cation allows for the study of its redox chemistry under various conditions. The three bidentate ethylenediamine ligands create a stable, saturated coordination environment around the Ni(II) center, influencing its reactivity and electron-transfer capabilities.

A notable aspect of the redox behavior of nickel-ethylenediamine complexes is the generation of Nickel(I) species. Gas-phase dissociation studies of related nickel-ethylenediamine dications have provided insight into this phenomenon. Specifically, the collision-induced dissociation of the bis-ligated complex, [Ni(en)₂]²⁺, does not simply result in the loss of a ligand. Instead, it undergoes an intra-complex electron transfer from a ligand to the Ni(II) center, followed by charge separation. researchgate.net This process exclusively yields the [Ni(en)]⁺ cation, a Nickel(I) species, demonstrating a clear reduction of the metal center. researchgate.net This behavior highlights the intricate interplay between the metal ion and its ligands in mediating redox transformations.

Role as a Model Complex in Fundamental Coordination Chemistry Studies

Tris(ethane-1,2-diamine)nickel(II) serves as a classic and quintessential model complex in the study of fundamental coordination chemistry. prezi.com Its synthesis and characterization are common in educational and research settings to illustrate core principles of coordination compounds, such as ligand exchange, stereochemistry, and crystal field theory.

The formation of [Ni(en)₃]²⁺ from an aqueous solution of nickel(II) chloride is a visually striking process that demonstrates the concept of stepwise stability constants. ruc.dk When ethylenediamine is progressively added to the green solution of the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺, a distinct sequence of color changes occurs. sarthaks.comyoutube.com This progression from green to pale blue, then to a deeper blue/blue-purple, and finally to violet corresponds to the sequential replacement of water ligands by ethylenediamine ligands. ruc.dksarthaks.comyoutube.com

| Complex Ion | en:Ni Ratio | Observed Color |

|---|---|---|

| [Ni(H₂O)₆]²⁺ | 0:1 | Green |

| [Ni(en)(H₂O)₄]²⁺ | 1:1 | Pale Blue / Blue-Green |

| [Ni(en)₂(H₂O)₂]²⁺ | 2:1 | Blue / Blue-Purple |

| [Ni(en)₃]²⁺ | 3:1 | Violet / Red-Violet |

The octahedral geometry of the [Ni(en)₃]²⁺ cation, confirmed by X-ray diffraction studies, features Ni-N bond lengths of approximately 2.1 to 2.14 Å. iucr.orgnih.gov This well-defined structure, along with its paramagnetic nature due to the two unpaired electrons in the Ni(II) d⁸ configuration, makes it an ideal system for spectroscopic and magnetic studies to probe metal-ligand interactions. prezi.comiucr.org The complex's interactions with various anions and its ability to form extensive hydrogen-bonding networks in the solid state have also been subjects of detailed structural investigations. iucr.orgnih.govresearchgate.net

Future Directions and Emerging Research Avenues in Tris Ethane 1,2 Diamine Nickel Ii Chemistry

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of tris(ethane-1,2-diamine)nickel(II) salts often involves straightforward reactions in aqueous solutions. researchgate.net However, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Solvent-Free Synthesis: A promising green chemistry approach involves the solvent-free synthesis of nickel-ethylenediamine complexes. mdpi.com For instance, the direct reaction of nickel salts with liquid ethylenediamine (B42938) is an exothermic process that can proceed without the need for a solvent, reducing waste and energy consumption. mdpi.com This method has been successfully employed to prepare tris(ethane-1,2-diamine)nickel(II) nitrate (B79036) and perchlorate (B79767). mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation is another avenue being explored to accelerate reaction times and improve yields. This technique can provide rapid and uniform heating, often leading to cleaner reactions and reduced byproduct formation compared to conventional heating methods.

Sonochemical Synthesis: Sonochemistry, the use of ultrasound to induce chemical reactions, offers a unique approach to the synthesis of nanomaterials and coordination complexes. The cavitation effects generated by ultrasound can create localized high-temperature and high-pressure zones, facilitating novel reaction pathways and potentially leading to the formation of [Ni(en)3]2+ with unique morphologies or properties.

These greener synthetic routes not only align with the principles of sustainable chemistry but also open up possibilities for the large-scale and cost-effective production of tris(ethane-1,2-diamine)nickel(II) for various applications.

Advanced Spectroscopic Probes for Real-Time Dynamics

Understanding the dynamic behavior of [Ni(en)3]2+ in solution and within solid-state materials is crucial for optimizing its performance in various applications. Future research will increasingly rely on advanced spectroscopic techniques to probe these dynamics in real-time.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy can provide unprecedented insights into the vibrational and electronic dynamics of the [Ni(en)3]2+ cation. These methods can track the flow of energy within the molecule on timescales of picoseconds to femtoseconds, revealing details about ligand exchange processes, solvent interactions, and excited-state lifetimes.

Single-Molecule Spectroscopy: The ability to study individual [Ni(en)3]2+ complexes will eliminate the averaging effects inherent in bulk measurements. Single-molecule fluorescence and Raman spectroscopy can reveal heterogeneities in the local environment and dynamics of the complex, providing a more detailed picture of its behavior.

In-Situ and Operando Spectroscopy: For applications in catalysis or materials science, it is essential to study the complex under working conditions. In-situ and operando spectroscopic techniques, which combine a spectroscopic probe with a reactor or device, will allow researchers to monitor the structural and electronic changes in [Ni(en)3]2+ as it participates in a chemical reaction or responds to an external stimulus.

These advanced spectroscopic methods will provide a wealth of data to refine our understanding of the structure-property relationships in tris(ethane-1,2-diamine)nickel(II) and guide the design of new, more efficient systems.

Integration with Machine Learning for Property Prediction

The vast parameter space involved in designing new materials and predicting their properties presents a significant challenge. Machine learning (ML) is emerging as a powerful tool to accelerate this process by learning from existing data to predict the properties of new compounds.

In the context of nickel complexes, ML models are being developed to predict a range of properties, including catalytic activity and mechanical properties. mdpi.comaps.org For instance, ML algorithms like XGBoost have been used to predict the catalytic activities of α-diimino nickel complexes in ethylene (B1197577) polymerization with high accuracy. mdpi.com These models use a set of descriptors that encode the structural and electronic features of the complexes to make predictions. mdpi.com

Predicting Spectroscopic and Electronic Properties: Future applications of ML in the study of [Ni(en)3]2+ could involve predicting its spectroscopic signatures (e.g., UV-Vis, IR spectra) based on its chemical environment or the nature of the counter-ion. Artificial neural networks (ANNs) have already shown promise in predicting quantum-mechanically derived properties of transition metal complexes, such as spin-state ordering and bond lengths, with an accuracy comparable to density functional theory (DFT) calculations but at a fraction of the computational cost. rsc.org

Accelerating Materials Discovery: By integrating ML with high-throughput screening, it will be possible to rapidly screen large virtual libraries of compounds incorporating the [Ni(en)3]2+ moiety to identify candidates with desired properties for specific applications. This data-driven approach will significantly reduce the time and resources required for experimental synthesis and characterization.

Table 1: Application of Machine Learning in Predicting Properties of Nickel-Based Systems

| ML Model/Technique | System Studied | Predicted Property | Key Findings |

| XGBoost | α-diimino nickel complexes | Catalytic activity in ethylene polymerization | High predictive accuracy (R² = 0.999 for training set). mdpi.com |

| Artificial Neural Networks (ANNs) | Transition metal complexes (including Ni) | Spin-state splittings, bond lengths | Accuracy within 3 kcal/mol of DFT calculations. rsc.org |

| Various ML models | Nickel-based superalloys | Yield strength, tensile strength, creep life | Highly accurate estimation of mechanical properties. aps.org |

| Support Vector Machines | Nickel-graphene nanocomposites | Mechanical properties | Accurate prediction of mechanical behavior. researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Design of Functional Materials Incorporating the [Ni(en)3]2+ Moiety

The robust and well-defined coordination sphere of the [Ni(en)3]2+ cation makes it an attractive building block for the construction of functional materials.

Metal-Organic Frameworks (MOFs): The incorporation of the [Ni(en)3]2+ complex as a guest molecule or as a structural component within MOFs can lead to materials with interesting properties. For example, MOFs containing nickel centers have been investigated for gas storage and separation, catalysis, and sensing. acs.orgrsc.orgresearchgate.net The presence of the chiral [Ni(en)3]2+ cation could also be exploited to create chiral MOFs for enantioselective separations or catalysis.

Hybrid Materials: The [Ni(en)3]2+ complex can be incorporated into various host matrices, such as polymers, silica, or clays, to create hybrid materials. These materials can combine the properties of the inorganic complex with the processability and mechanical stability of the host material. For example, incorporating [Ni(en)3]2+ into a polymer matrix could lead to materials with interesting optical or magnetic properties.

Luminescent Materials: While the [Ni(en)3]2+ complex itself is not strongly luminescent, it can be used in conjunction with luminescent anions or ligands to create new luminescent materials. The nickel complex can act as a sensitizer, absorbing light and transferring the energy to the emissive component, or it can influence the emission properties of the material through interactions in the solid state.

The design of these functional materials will require a deep understanding of the interactions between the [Ni(en)3]2+ moiety and its surrounding environment, a challenge that can be addressed by the advanced spectroscopic and computational techniques discussed above.

Investigation of Solvatochromic and Thermochromic Phenomena in Analogous Systems

Solvatochromism and thermochromism, the change in color of a compound with a change in solvent polarity or temperature, respectively, are fascinating phenomena with potential applications in sensing and switching devices. While extensive research has been conducted on the solvatochromism and thermochromism of other nickel complexes, such as those with square-planar geometries, the investigation of these phenomena in systems analogous to the octahedrally coordinated [Ni(en)3]2+ is a promising area for future research. rsc.orgrsc.org

Influence of Ligand and Counter-ion: By systematically varying the diamine ligand (e.g., using substituted ethylenediamines) or the counter-anion, it may be possible to induce solvatochromic or thermochromic behavior in these nickel complexes. The changes in the ligand field strength and the interactions with the solvent or counter-ion could lead to shifts in the d-d electronic transitions, resulting in a color change.

High-Pressure Studies: Investigating the effect of high pressure on the spectroscopic properties of [Ni(en)3]2+ and its analogs can provide valuable information about the compressibility of the coordination sphere and the nature of the intermolecular interactions. Such studies could reveal pressure-induced changes in color or structure.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for tris(ethane-1,2-diamine)nickel(II) complexes, and how do reaction conditions influence yield? A: The compound is typically synthesized via solvothermal reactions. For example, reacting [Ni(en)3]Cl2 with antimony (Sb) and sulfur (S) in tris(2-aminoethyl)amine at elevated temperatures for 8 days yields the complex, though with a modest 17% efficiency . Critical parameters include:

- Temperature: Elevated temperatures (e.g., 120–150°C) promote ligand substitution.

- Ligand Ratio: Excess ethane-1,2-diamine (en) ensures full coordination to Ni(II).

- Reaction Time: Prolonged heating (≥7 days) improves crystallinity but risks decomposition.

Yield optimization requires balancing these factors and characterizing intermediates via elemental analysis (e.g., C: 23.75%, H: 7.76%, N: 19.90% ).

Advanced Crystallography

Q: How is crystallographic disorder resolved in tris(ethane-1,2-diamine)nickel(II) structures during refinement? A: Disorder, such as split positions for C6 and O6 atoms, is modeled using split occupancy refinement in SHELX . Key steps include:

- Split Models: Assign partial occupancies to disordered atoms (e.g., 50% each for C6 and C6’ ).

- Constraints: Restrain bond lengths and angles to ideal values for disordered regions.

- Hydrogen Handling: N–H and C–H atoms are placed geometrically, while O–H positions are located via difference Fourier maps .

Software like SHELXL and X-SHAPE (for absorption corrections) are critical for robust refinement .

Structural Analysis

Q: What are the characteristic Ni–N bond lengths and coordination geometries in tris(ethane-1,2-diamine)nickel(II) complexes? A: The Ni(II) center adopts a slightly distorted octahedral geometry. Bond lengths range from 2.0865(16) Å to 2.1634(15) Å , with N–Ni–N angles varying between 82.39(6)° and 175.52(6)° . Variations arise from ligand strain (e.g., tren vs. en ligands) and crystal packing effects. Structural validation requires comparing these metrics against databases like the Cambridge Structural Database.

Spectroscopic Characterization

Q: How can electronic absorption spectroscopy elucidate ligand field effects in these complexes? A: The d-d transition bands in UV-Vis spectra correlate with the ligand field splitting energy (Δ). For example, replacing H2O with stronger-field en ligands shifts absorption maxima to higher energies (e.g., green [Ni(H2O)6]²⁺ → violet [Ni(en)3]²⁺ ). Methodology includes:

- Spectra Collection: Measure absorbance in the visible range (400–800 nm).

- CFSE Calculation: Use the energy of absorption peaks to compute Δ, confirming ligand strength trends .

Methodological Refinement

Q: Which software tools are recommended for refining tris(ethane-1,2-diamine)nickel(II) crystal structures? A: The SHELX suite (e.g., SHELXL for refinement, SHELXS for solution) is the gold standard . Key practices:

- Hydrogen Atoms: Idealize C–H/N–H positions using riding models; refine O–H positions with distance restraints.

- Displacement Parameters: Apply anisotropic refinement for non-H atoms.

- Validation: Check R factors (e.g., R1 < 0.05 for high-quality data) and residual density maps .

Data Contradictions

Q: How should researchers address discrepancies in reported Ni–N bond lengths across studies? A: Variations (e.g., ±0.05 Å) may stem from:

- Temperature: Low-temperature studies (e.g., 170 K ) reduce thermal motion, yielding shorter bonds.

- Ligand Environment: Bulky ligands (e.g., tren) increase steric strain, elongating bonds.

- Refinement Protocols: Differences in software (e.g., SHELX vs. JANA) or restraint settings.

Cross-validate using multiple datasets and report experimental conditions (e.g., radiation source, θ range ).

Hydrogen Bonding Networks

Q: How do hydrogen bonding interactions influence the stability of tris(ethane-1,2-diamine)nickel(II) crystals? A: The 3D framework is stabilized by N–H⋯O and O–H⋯S hydrogen bonds between the complex cation, thiosulfate anion, and water molecules . Key analysis steps:

- Geometric Parameters: Measure donor-acceptor distances (e.g., 2.8–3.2 Å for N–H⋯O ).

- Thermal Stability: Correlate H-bond density with melting points (TGA/DSC data).

Software like DIAMOND visualizes these networks, aiding in structure-property predictions .

Magnetic Properties

Q: What methods are used to analyze the magnetic behavior of tris(ethane-1,2-diamine)nickel(II) complexes? A: SQUID magnetometry reveals high-spin Ni(II) (d⁸, S = 1) behavior. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.